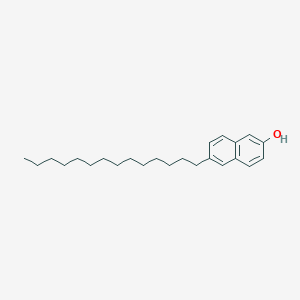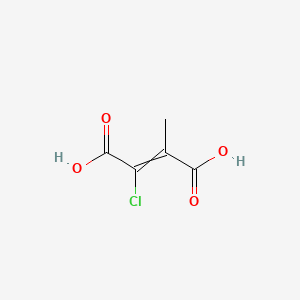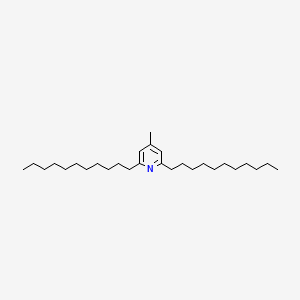
Tyr-Ser-Phe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyr-Ser-Phe is a tripeptide composed of three amino acids: tyrosine, serine, and phenylalanine. This compound is of significant interest in various fields due to its unique structural and functional properties. Tyrosine is known for its role in protein synthesis and signal transduction, serine is involved in metabolic processes, and phenylalanine is a precursor for various neurotransmitters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Ser-Phe typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids (serine and tyrosine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of protective groups and optimized reaction conditions are crucial to prevent side reactions and degradation of the peptide .
Análisis De Reacciones Químicas
Types of Reactions
Tyr-Ser-Phe can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the serine hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodates.
Reduction: Reducing agents like sodium borohydride can be used under mild conditions.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions at serine can yield alkylated derivatives .
Aplicaciones Científicas De Investigación
Tyr-Ser-Phe has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tyr-Ser-Phe involves its interaction with specific molecular targets and pathways. Tyrosine residues can undergo phosphorylation, playing a crucial role in signal transduction pathways. Serine residues are involved in metabolic processes, while phenylalanine serves as a precursor for neurotransmitters like dopamine and norepinephrine .
Comparación Con Compuestos Similares
Similar Compounds
Tyr-Gly-Phe: Similar structure but with glycine instead of serine, affecting its flexibility and reactivity.
Tyr-Ser-Tyr: Contains two tyrosine residues, which can enhance its oxidative properties.
Phe-Ser-Phe: Lacks the tyrosine residue, altering its interaction with enzymes and receptors.
Uniqueness
Tyr-Ser-Phe is unique due to the presence of tyrosine, serine, and phenylalanine, each contributing distinct properties. The combination of these amino acids allows for diverse chemical reactivity and biological functions, making it a valuable compound in various research fields .
Propiedades
Número CAS |
144678-04-6 |
|---|---|
Fórmula molecular |
C21H25N3O6 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H25N3O6/c22-16(10-14-6-8-15(26)9-7-14)19(27)24-18(12-25)20(28)23-17(21(29)30)11-13-4-2-1-3-5-13/h1-9,16-18,25-26H,10-12,22H2,(H,23,28)(H,24,27)(H,29,30)/t16-,17-,18-/m0/s1 |
Clave InChI |
HRHYJNLMIJWGLF-BZSNNMDCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)

![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)

![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)

![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)

![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)

